3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
This compound features a propan-1-one core linked to a benzenesulfonyl group and a piperazine ring substituted with a 6-chloro-1,3-benzothiazol-2-yl moiety. The 6-chloro substitution on the benzothiazole ring may influence electronic properties and steric effects, impacting biological activity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-15-6-7-17-18(14-15)28-20(22-17)24-11-9-23(10-12-24)19(25)8-13-29(26,27)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWFUUDXQSENQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloroacetyl compound.
Introduction of the Piperazine Moiety: The benzothiazole intermediate can be reacted with piperazine under appropriate conditions to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions could target the carbonyl group or the benzothiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be explored for potential therapeutic applications.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new drugs. The presence of the benzothiazole ring suggests possible activity against certain enzymes or receptors.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Analogs
Compound G856-9089 (ID: G856-9089)
- Structure : 3-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
- Molecular Formula : C₂₀H₂₀ClN₃O₃S₂
- Molecular Weight : 449.98 g/mol
- Key Differences : The substitution on the benzothiazole ring (4-chloro vs. 6-chloro in the target compound) alters electronic distribution and steric hindrance. The 4-chloro derivative may exhibit distinct binding affinities in receptor models due to positional isomerism .
GLP1R Ligand (ZINC8601670)
- Structure : 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
- Molecular Formula : C₂₂H₂₄FN₃O₅S₂
- Molecular Weight : 493.57 g/mol
- Key Differences : Methoxy groups on benzothiazole and a fluorophenylsulfonyl group enhance metabolic stability and hydrophobicity compared to the target compound’s chloro and benzenesulfonyl groups. The fluorine atom may improve membrane permeability .
Piperazine-Linked Urea Derivatives ()
A series of urea derivatives (11a–11o) share a piperazinylmethyl-thiazole scaffold but differ in aryl substituents. For example:
- Compound 11c : 1-(3-Chloro-4-fluorophenyl)-substituted urea
- Yield : 88.9%
- Molecular Weight : 518.1 g/mol (ESI-MS)
- Compound 11m : 1-(3,5-Di(trifluoromethyl)phenyl)-substituted urea
- Yield : 84.7%
- Molecular Weight : 602.2 g/mol (ESI-MS)
Comparison :
- The urea pharmacophore (vs.
- Electron-withdrawing groups (e.g., -CF₃, -Cl) improve metabolic stability but may reduce solubility. The target compound’s benzenesulfonyl group balances lipophilicity and hydrogen-bond acceptor capacity .
Nitroimidazole Derivatives ()
Compound 5o :
- Structure : 3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
- Molecular Weight : ~600 g/mol (estimated)
- Activity : Anticancer activity against MCF-7, MDA-MB231, and prostate cancer cells.
Comparison :
- In contrast, the target compound’s benzothiazole and benzenesulfonyl groups may favor different mechanisms (e.g., kinase inhibition).
- The sulfanyl linker in 5o increases flexibility but reduces stability compared to the rigid benzenesulfonyl group .
Piperazine-Propanone Derivatives with CNS Activity ()
CIBA 1002-Go :
- Structure : 1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one hydrochloride
- Activity : Modulates catecholamine stores in rat and cat tissues.
Comparison :
- The o-tolyl group on piperazine enhances CNS penetration, whereas the target compound’s benzothiazole may limit blood-brain barrier crossing.
Biological Activity
3-(Benzenesulfonyl)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound with significant potential in medicinal chemistry. It features a benzenesulfonyl group, a benzothiazole moiety, and a piperazine structure, which contribute to its unique chemical properties. This compound has been investigated for its biological activity, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.0 g/mol. Its structure includes:
- Benzenesulfonyl group : Enhances solubility and biological activity.
- Benzothiazole ring : Known for its role in various pharmacological activities.
- Piperazine moiety : Often associated with central nervous system activity.
Table 1: Key Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.0 g/mol |
| CAS Number | 897471-41-9 |
Research indicates that the compound may exhibit significant biological activity through the inhibition of specific enzymes or modulation of receptor functions. This can lead to alterations in cellular signaling pathways, which may be beneficial in treating various diseases, particularly cancer and inflammatory conditions .
Anticancer Activity
Studies have shown that derivatives of benzothiazole, including those similar to this compound, possess anticancer properties. For instance:
- In vitro studies demonstrated that compounds with similar structures significantly inhibited the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
- The active compound B7 from related studies showed apoptosis-promoting effects and induced cell cycle arrest at concentrations as low as 1 µM .
Anti-inflammatory Effects
The presence of the benzothiazole moiety in the compound suggests potential anti-inflammatory effects. Compounds derived from benzothiazole have been reported to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
Case Studies
In one study focusing on benzothiazole derivatives:
- Twenty-five novel compounds were synthesized and evaluated for their biological activities.
- Among these, certain derivatives exhibited significant inhibition of tumor cell growth and reduced migration capabilities in cancer cells, indicating their potential as therapeutic agents .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of cell proliferation in multiple cancer lines |
| Anti-inflammatory | Decreased levels of IL-6 and TNF-α |
| Apoptosis induction | Promoted at low concentrations (e.g., 1 µM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
